Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8-tetrahydro-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester
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Overview
Description
Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8-tetrahydro-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester is a complex organic compound with the molecular formula C17H19F3O5S. This compound is characterized by the presence of a trifluoromethyl group and a methanesulfonic acid ester, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8-tetrahydro-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester involves multiple steps, typically starting with the preparation of the core benzoxecin structureThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8-tetrahydro-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8-tetrahydro-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies, often involves this compound.
Industry: It is employed in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8-tetrahydro-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The methanesulfonic acid ester can act as a leaving group in biochemical reactions, facilitating the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonic acid, 1,1,1-trifluoro-, [3,5-bis(trifluoromethyl)phenyl]methyl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 6-bromo-1,3-dioxo-1H-benz[de]isoquinolin-2(3H)-yl ester
- Methanesulfonic acid, 1,1,1-trifluoro-, 5,6,7,8-tetrahydro-1-naphthalenyl ester
Uniqueness
Methanesulfonic acid, 1,1,1-trifluoro-, (5E)-3,4,7,8-tetrahydro-5-Methyl-2-oxo-2H-1-benzoxecin-10-yl ester is unique due to its specific structural features, such as the benzoxecin ring and the trifluoromethyl group. These features confer distinct chemical properties, including enhanced stability and reactivity, making it valuable for various research applications .
Properties
Molecular Formula |
C15H15F3O5S |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
[(5E)-5-methyl-2-oxo-3,4,7,8-tetrahydro-1-benzoxecin-10-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H15F3O5S/c1-10-3-2-4-11-9-12(23-24(20,21)15(16,17)18)6-7-13(11)22-14(19)8-5-10/h3,6-7,9H,2,4-5,8H2,1H3/b10-3+ |
InChI Key |
UOVZZCSPLLVOIU-XCVCLJGOSA-N |
Isomeric SMILES |
C/C/1=C\CCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(=O)CC1 |
Canonical SMILES |
CC1=CCCC2=C(C=CC(=C2)OS(=O)(=O)C(F)(F)F)OC(=O)CC1 |
Origin of Product |
United States |
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